REACTION_CXSMILES
|
O.[OH-].[Ba+2:3].[OH-].[P:5](=[O:9])([OH:8])([OH:7])[OH:6].[OH-].[Ba+2].[OH-]>O>[P:5]([O-:9])([O-:8])([O-:7])=[O:6].[Ba+2:3].[P:5]([O-:9])([O-:8])([O-:7])=[O:6].[Ba+2:3].[Ba+2:3] |f:0.1.2.3,5.6.7,9.10.11.12.13|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Ba+2].[OH-]
|
Name
|
|
Quantity
|
3000 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
acid
|
Quantity
|
17.6 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Ba+2].[OH-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
to stir for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A milky white suspension formed
|
Type
|
STIRRING
|
Details
|
was stirred for four hours
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered through a Buchner funnel
|
Type
|
CUSTOM
|
Details
|
to recover solid which
|
Type
|
WASH
|
Details
|
was washed with 1200 ml of distilled water
|
Type
|
FILTRATION
|
Details
|
filtered to dryness
|
Type
|
CUSTOM
|
Details
|
was placed in a vacuum oven at 120° C.
|
Type
|
WAIT
|
Details
|
20mm of mercury for several hours to effect more complete
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
P(=O)([O-])([O-])[O-].[Ba+2].P(=O)([O-])([O-])[O-].[Ba+2].[Ba+2]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |